molecular formula C13H20N2O3S B7072307 N-[[4-[(3-methyloxetan-3-yl)methylamino]phenyl]methyl]methanesulfonamide

N-[[4-[(3-methyloxetan-3-yl)methylamino]phenyl]methyl]methanesulfonamide

Cat. No.: B7072307
M. Wt: 284.38 g/mol
InChI Key: QVNATHGCAHTBDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[[4-[(3-methyloxetan-3-yl)methylamino]phenyl]methyl]methanesulfonamide is a complex organic compound that features a methanesulfonamide group attached to a phenyl ring, which is further substituted with a 3-methyloxetan-3-yl)methylamino group

Properties

IUPAC Name

N-[[4-[(3-methyloxetan-3-yl)methylamino]phenyl]methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3S/c1-13(9-18-10-13)8-14-12-5-3-11(4-6-12)7-15-19(2,16)17/h3-6,14-15H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVNATHGCAHTBDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC1)CNC2=CC=C(C=C2)CNS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-[(3-methyloxetan-3-yl)methylamino]phenyl]methyl]methanesulfonamide typically involves multiple steps, starting with the preparation of the 3-methyloxetan-3-yl)methylamine precursor. This can be achieved through the reaction of 3-methyloxetan-3-yl)methanol with a suitable amine under controlled conditions . The resulting amine is then reacted with 4-(chloromethyl)benzenesulfonamide in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Mechanism of Action

The mechanism of action of N-[[4-[(3-methyloxetan-3-yl)methylamino]phenyl]methyl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and the nature of the target molecules .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N-[[4-[(3-methyloxetan-3-yl)methylamino]phenyl]methyl]methanesulfonamide is unique due to its specific structural features, such as the presence of both a methanesulfonamide group and a 3-methyloxetan-3-yl)methylamino group. This combination imparts distinct chemical and biological properties, making it valuable for various research applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.